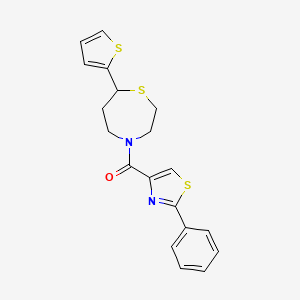

(2-Phenylthiazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Phenylthiazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C19H18N2OS3 and its molecular weight is 386.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that thiazole derivatives can interact with various biological targets to exert their effects . For example, some thiazole derivatives have been found to inhibit quorum sensing in bacteria , which is a form of bacterial cell-cell communication that regulates various behaviors including biofilm formation and virulence production .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways depending on their specific targets . For instance, some thiazole derivatives can inhibit the LasR system in Pseudomonas aeruginosa, a key player in quorum sensing .

Pharmacokinetics

The pharmacokinetic properties of thiazole derivatives can vary widely depending on their specific chemical structures .

Result of Action

Thiazole derivatives have been found to have a variety of effects, such as inhibiting the growth of bacteria and demonstrating cytotoxic activity on human tumor cell lines .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other substances can affect the action of thiazole derivatives .

生化学分析

Biochemical Properties

Thiazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules .

Cellular Effects

Thiazole derivatives have been reported to have diverse effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

生物活性

The compound (2-Phenylthiazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone , with the molecular formula C19H18N2OS3, is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by a thiazole ring fused with a thiophenyl group and a thiazepane moiety. Its structural features contribute to its biological activity, as thiazoles often exhibit favorable interactions with biological targets due to their electron-rich nature.

Antimicrobial Activity

Research has shown that thiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. A study indicated that certain thiazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 100 to 400 μg/mL against Gram-positive bacteria like Enterococcus faecalis .

Antifungal Activity

Thiazole compounds have also shown promising antifungal activity. In vitro studies have reported that derivatives can inhibit the growth of fungi such as Candida albicans and Candida parapsilosis. For example, specific thiazole derivatives showed MIC values comparable to established antifungals like ketoconazole . The mechanism of action often involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.

Anticancer Properties

The anticancer potential of thiazole derivatives has been extensively studied. Compounds similar to this compound have been identified as cytotoxic agents against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle proteins .

Case Studies

- Antifungal Activity Against Candida spp.:

- Cytotoxicity in Cancer Cells:

Data Tables

科学的研究の応用

Chemical Properties and Structure

The molecular formula of (2-Phenylthiazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is C19H18N2OS3 with a molecular weight of 386.55 g/mol. The compound features a thiazole ring and a thiazepane moiety, which contribute to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of both gram-positive and gram-negative bacteria. For instance, derivatives of thiazole have been tested against various pathogens, demonstrating minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/ml, which are competitive with standard antibiotics .

Anticonvulsant Properties

Thiazole derivatives have been explored for their anticonvulsant effects. Compounds structurally related to this compound have shown promise in preclinical models for the treatment of epilepsy, with some derivatives displaying effective protection against seizure models .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole-containing compounds has been documented in various studies. These compounds may inhibit specific pathways involved in inflammation, making them candidates for further development into therapeutic agents for inflammatory diseases .

Fluorescent Probes

Recent advancements in materials science have identified thiazole derivatives as useful components in the development of fluorescent probes. These probes are utilized in biological imaging due to their unique photophysical properties, which allow for enhanced sensitivity and specificity in detecting biomolecules .

Polymer Chemistry

Thiazole-based compounds are also being investigated for their application in polymer science. Their ability to modify polymer properties such as thermal stability and mechanical strength makes them valuable in creating advanced materials for industrial applications .

Pesticidal Activity

Research has indicated that thiazole derivatives can exhibit pesticidal properties against various agricultural pests. The effectiveness of these compounds as pesticides could provide an alternative to traditional chemical pesticides, contributing to sustainable agricultural practices .

Herbicidal Properties

In addition to insecticidal activity, some thiazole derivatives have shown potential as herbicides. Their ability to inhibit specific plant growth pathways suggests they could be developed into effective weed management solutions in agriculture .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against gram-positive/negative bacteria |

| Anticonvulsant Properties | Promising results in seizure models | |

| Anti-inflammatory Effects | Inhibitory effects on inflammation pathways | |

| Materials Science | Fluorescent Probes | Enhanced sensitivity for biological imaging |

| Polymer Chemistry | Improved thermal stability and mechanical properties | |

| Agricultural Chemistry | Pesticidal Activity | Effective against agricultural pests |

| Herbicidal Properties | Potential for weed management solutions |

化学反応の分析

Structural Modifications

Substituent effects on reactivity and yield have been systematically studied:

Mechanistic Insights

- Cyclocondensation : Nucleophilic attack of α-ketothioamide on α-bromoketone forms dihydrothiazole intermediates, followed by dehydration .

- Thiazepane Formation : Lewis acid catalysis (Yb³⁺) stabilizes transition states during cycloaddition, enhancing ring closure .

Byproduct Analysis

- Thioether Formation : Occurs in the presence of bases (e.g., triethylamine) via competing nucleophilic substitution .

- Mitigation : Base-free conditions in DMF suppress thioether byproducts, favoring thiazole synthesis .

Optimized Reaction Conditions

Spectroscopic Characterization

特性

IUPAC Name |

(2-phenyl-1,3-thiazol-4-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS3/c22-19(15-13-25-18(20-15)14-5-2-1-3-6-14)21-9-8-17(24-12-10-21)16-7-4-11-23-16/h1-7,11,13,17H,8-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVVSOPBQSUQNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。